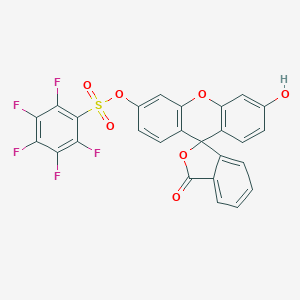

Pentafluorobenzenesulfonyl fluorescein

Description

Structure

3D Structure

Properties

IUPAC Name |

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2,3,4,5,6-pentafluorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H11F5O7S/c27-19-20(28)22(30)24(23(31)21(19)29)39(34,35)38-12-6-8-16-18(10-12)36-17-9-11(32)5-7-15(17)26(16)14-4-2-1-3-13(14)25(33)37-26/h1-10,32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBLLPHZQUTIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OS(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H11F5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587900 | |

| Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl 2,3,4,5,6-pentafluorobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728912-45-6 | |

| Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl 2,3,4,5,6-pentafluorobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pentafluorobenzenesulfonyl Fluorescein: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorobenzenesulfonyl fluorescein (B123965) is a highly selective fluorescent probe for the detection of hydrogen peroxide (H₂O₂). It operates through a non-oxidative mechanism, offering significant advantages over traditional reactive oxygen species (ROS) probes. This technical guide provides an in-depth overview of its properties, mechanism, and applications, with a focus on experimental protocols and data presentation for research and development.

Pentafluorobenzenesulfonyl fluorescein itself is non-fluorescent. Its activation relies on the specific perhydrolysis of its sulfonyl linkage by hydrogen peroxide. This reaction releases the highly fluorescent molecule, fluorescein, enabling the quantification of H₂O₂ levels in various biological systems, including whole cells.[1][2] Its selectivity for H₂O₂ over other ROS, such as hydroxyl radical, superoxide (B77818) anion, and singlet oxygen, makes it a valuable tool for studying oxidative stress and related signaling pathways.[2][3]

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential information for its use in experimental settings.

| Property | Value | Reference |

| CAS Number | 728912-45-6 | [2] |

| Molecular Formula | C₂₆H₁₁F₅O₇S | [2] |

| Formula Weight | 562.4 g/mol | [2] |

| Purity | ≥98% | [2] |

| Excitation Wavelength (λex) | 485 ± 20 nm | [2] |

| Emission Wavelength (λem) | 530 ± 25 nm | [2] |

| Appearance | Crystalline solid | [3] |

| Storage | -20°C | [3] |

| Stability | ≥ 4 years at -20°C | [3] |

Solubility

Proper dissolution of the probe is critical for accurate and reproducible experimental results.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | ~30 mg/mL | [3] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~30 mg/mL | [3] |

| Ethanol | ~20 mg/mL | [3] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [3] |

Note: For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.[3]

Mechanism of Action

The detection of hydrogen peroxide by this compound is a "turn-on" fluorescence mechanism based on the cleavage of a sulfonyl ester linkage.

References

Pentafluorobenzenesulfonyl Fluorescein: A Technical Guide to its Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorobenzenesulfonyl (PFBS) fluorescein (B123965) is a highly selective fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂), a crucial reactive oxygen species (ROS) involved in a myriad of physiological and pathological processes. Unlike many traditional ROS probes that rely on oxidative mechanisms, PFBS fluorescein operates on a non-oxidative "turn-on" mechanism, offering superior selectivity for H₂O₂ over other ROS. This technical guide provides an in-depth overview of the core principles of PFBS fluorescein, its quantitative characteristics, detailed experimental protocols, and its application in studying cellular signaling pathways.

Core Principle: Non-Oxidative Perhydrolysis

The fundamental principle behind PFBS fluorescein lies in the selective cleavage of its pentafluorobenzenesulfonyl group by hydrogen peroxide. In its native state, the fluorescein molecule is chemically modified with a PFBS group, rendering it non-fluorescent. This modification effectively "switches off" the fluorescence of the fluorescein core.

Upon interaction with H₂O₂, a nucleophilic attack by the hydroperoxide anion (HOO⁻) on the sulfur atom of the sulfonyl group initiates a perhydrolysis reaction. This reaction cleaves the sulfonyl linkage, releasing the highly fluorescent fluorescein molecule. The intensity of the resulting fluorescence is directly proportional to the concentration of H₂O₂, allowing for its quantitative detection. This non-oxidative mechanism is key to the probe's high selectivity, as it is not susceptible to oxidation by other ROS that are not strong enough nucleophiles to initiate this specific cleavage.

Figure 1: Principle of PFBS Fluorescein activation by H₂O₂.

Quantitative Data

The performance of a fluorescent probe is defined by several key quantitative parameters. The following tables summarize the known characteristics of Pentafluorobenzenesulfonyl Fluorescein.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₁₁F₅O₇S | [1] |

| Molecular Weight | 562.4 g/mol | [1] |

| CAS Number | 728912-45-6 | [1] |

| Excitation Maximum (λex) | ~485 nm | [2] |

| Emission Maximum (λem) | ~530 nm | [2] |

| Quantum Yield (Φ) of Fluorescein | 0.925 (in 0.1 N NaOH) | [2] |

| Limit of Detection for H₂O₂ | 4.6–231 pM | [3] |

| Solubility | Soluble in DMSO and DMF (~30 mg/mL), Ethanol (~20 mg/mL). Sparingly soluble in aqueous buffers. | [4] |

| Storage | Store at -20°C, protected from light. | [2] |

| Stability | ≥ 4 years when stored properly. | [5] |

Selectivity Profile:

PFBS fluorescein exhibits high selectivity for H₂O₂ over other common reactive oxygen species. The following table provides a qualitative comparison of its fluorescence response.

| Reactive Species | Relative Fluorescence Response |

| Hydrogen Peroxide (H₂O₂) ** | +++++ |

| Hydroxyl Radical (•OH) | - |

| Superoxide (O₂⁻•) | - |

| Singlet Oxygen (¹O₂) ** | - |

| Nitric Oxide (NO•) | - |

| Peroxynitrite (ONOO⁻) | - |

| tert-Butyl Hydroperoxide | - |

| Note: This is a qualitative representation. Quantitative data on the fold-increase in fluorescence for each ROS is not readily available in a consolidated format. |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of PFBS fluorescein from fluorescein and pentafluorobenzenesulfonyl chloride.

Materials:

-

Fluorescein

-

Pentafluorobenzenesulfonyl chloride

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve fluorescein in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine to the solution. The pyridine acts as a base to deprotonate the hydroxyl group of fluorescein, making it a better nucleophile.

-

Addition of Sulfonylating Agent: While stirring the solution at 0°C (ice bath), slowly add a solution of pentafluorobenzenesulfonyl chloride in anhydrous dichloromethane via a dropping funnel.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 2: Synthesis workflow for PFBS Fluorescein.

Live-Cell Imaging of Hydrogen Peroxide

This protocol provides a general guideline for using PFBS fluorescein to detect H₂O₂ in cultured mammalian cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

This compound (PFBS-F) stock solution (e.g., 1-10 mM in DMSO)

-

Cultured mammalian cells on a suitable imaging dish (e.g., glass-bottom dish or chamber slide)

-

Cell culture medium (e.g., DMEM, MEM)

-

Phosphate-buffered saline (PBS) or other imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Hydrogen peroxide (H₂O₂) solution for positive control (optional)

-

N-acetylcysteine (NAC) for negative control (optional)

-

Fluorescence microscope with appropriate filter sets for fluorescein (Excitation: ~488 nm, Emission: ~520 nm)

Procedure:

-

Cell Seeding: Seed cells on an appropriate imaging dish and allow them to adhere and grow to the desired confluency (typically 60-80%).

-

Probe Loading:

-

Prepare a working solution of PFBS-F by diluting the stock solution in serum-free medium or imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type to maximize signal-to-noise while minimizing cytotoxicity.

-

Remove the culture medium from the cells and wash once with warm PBS or imaging buffer.

-

Add the PFBS-F working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing: After incubation, remove the loading solution and wash the cells two to three times with warm PBS or imaging buffer to remove excess probe.

-

Imaging:

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Image the cells using a fluorescence microscope with a filter set appropriate for fluorescein.

-

For time-lapse imaging, acquire images at desired intervals.

-

-

Controls (Optional):

-

Positive Control: To confirm the probe's responsiveness, treat a separate set of loaded cells with a known concentration of H₂O₂ (e.g., 50-100 µM) for a short period before or during imaging.

-

Negative Control: To confirm that the observed fluorescence is due to H₂O₂, pre-treat cells with a ROS scavenger like N-acetylcysteine (NAC) before loading with PFBS-F.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of Pentafluorobenzenesulfonyl Fluorescein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorobenzenesulfonyl fluorescein (B123965) (PFSF) is a versatile chemical probe with a dual mechanism of action, making it a valuable tool in cellular biology and drug development. Primarily, it functions as a selective, "turn-on" fluorescent sensor for intracellular hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) involved in a myriad of signaling pathways and pathological states. Its secondary, putative mechanism of action is as an irreversible inhibitor of serine hydrolases, a large and functionally diverse class of enzymes implicated in numerous physiological processes. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Hydrogen Peroxide Detection

The principal application of PFSF is the detection and quantification of intracellular H₂O₂. Unlike many ROS probes that function via oxidative mechanisms, PFSF operates through a non-oxidative, chemoselective reaction with H₂O₂.

Chemical Transformation

PFSF itself is a non-fluorescent molecule. The pentafluorobenzenesulfonyl group acts as a quencher of the fluorescein fluorophore. In the presence of H₂O₂, a perhydrolysis reaction occurs, cleaving the sulfonyl linkage. This reaction releases the highly fluorescent molecule, fluorescein, resulting in a "turn-on" fluorescent signal that is directly proportional to the concentration of H₂O₂[1]. The pentafluorobenzene (B134492) ring enhances the reactivity of the sulfonate group towards H₂O₂[2].

Reaction Kinetics

Quantitative Data

The following table summarizes the key quantitative parameters for PFSF and its fluorescent product, fluorescein.

| Parameter | Value | Notes |

| PFSF Excitation Maximum (λex) | ~485 nm | Optimal wavelength to excite the resulting fluorescein. |

| PFSF Emission Maximum (λem) | ~525 nm | Optimal wavelength to detect the fluorescence of the resulting fluorescein. |

| Fluorescein Quantum Yield (ΦF) | 0.79 - 0.95 | In aqueous buffer (pH 7.4), the quantum yield of fluorescein is high, indicating efficient fluorescence upon its release from PFSF. |

| PFSF Solubility | Soluble in DMSO and DMF (~30 mg/mL) and ethanol (B145695) (~20 mg/mL). Sparingly soluble in aqueous buffers. | For cellular assays, a stock solution in DMSO is typically prepared and then diluted in the appropriate aqueous buffer. |

Putative Secondary Mechanism of Action: Serine Hydrolase Inhibition

The pentafluorobenzenesulfonyl moiety of PFSF is a derivative of the sulfonyl fluoride (B91410) class of compounds. Sulfonyl fluorides are well-established as a class of irreversible inhibitors of serine hydrolases[3]. This suggests a probable secondary mechanism of action for PFSF.

Covalent Modification of the Active Site

Serine hydrolases possess a highly reactive serine residue within their catalytic active site. The electrophilic sulfur atom of the sulfonyl fluoride group in PFSF is susceptible to nucleophilic attack by the hydroxyl group of this active site serine. This results in the formation of a stable, covalent sulfonyl-enzyme adduct, thereby irreversibly inactivating the enzyme[3][4][5]. The pentafluorobenzenesulfonate would act as the leaving group in this reaction.

Target Scope

The serine hydrolase superfamily is extensive, encompassing proteases, lipases, esterases, and amidases. While it is plausible that PFSF could inhibit a range of these enzymes, the specific serine hydrolase targets of PFSF have not been experimentally determined. The selectivity of sulfonyl fluoride inhibitors can be tuned, and it is possible that PFSF may exhibit a preference for certain members of this enzyme class[4].

Quantitative Data

Currently, there is no published data on the inhibitory potency (e.g., IC₅₀ values) of PFSF against specific serine hydrolases. Further research is required to identify the specific cellular targets and to quantify the inhibitory activity of PFSF.

Experimental Protocols

Protocol for Intracellular Hydrogen Peroxide Imaging using PFSF

This protocol is adapted from established methods for other fluorescent H₂O₂ probes[6][7][8][9][10].

Materials:

-

Pentafluorobenzenesulfonyl fluorescein (PFSF)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable physiological buffer

-

Cell culture medium

-

Cells of interest

-

Fluorescence microscope or plate reader with appropriate filters (Excitation: ~485 nm, Emission: ~525 nm)

-

Positive control (e.g., H₂O₂ solution)

-

Negative control (e.g., N-acetylcysteine, a ROS scavenger)

Procedure:

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.

-

PFSF Stock Solution Preparation: Prepare a stock solution of PFSF (e.g., 1-10 mM) in high-quality, anhydrous DMSO.

-

PFSF Loading Solution Preparation: Immediately before use, dilute the PFSF stock solution in serum-free cell culture medium or PBS to the desired final working concentration (typically in the low micromolar range, e.g., 1-10 µM).

-

Cell Loading: Remove the cell culture medium and wash the cells once with warm PBS. Add the PFSF loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: After incubation, remove the loading solution and wash the cells twice with warm PBS to remove any unincorporated probe.

-

Induction of Oxidative Stress (Optional): Treat the cells with an agent known to induce H₂O₂ production. Include appropriate vehicle controls.

-

Fluorescence Measurement: Add fresh, pre-warmed medium or PBS to the cells. Immediately acquire fluorescence images using a fluorescence microscope or quantify the fluorescence intensity using a microplate reader.

Protocol for Assessing Serine Hydrolase Inhibition by PFSF

This protocol is a general method adapted from activity-based protein profiling (ABPP) techniques using fluorescent probes for serine hydrolases[11][12][13][14].

Materials:

-

This compound (PFSF)

-

Cell lysate or purified serine hydrolase

-

A broad-spectrum serine hydrolase activity-based probe with a different fluorophore (e.g., a TAMRA- or rhodamine-tagged fluorophosphonate probe)

-

DMSO

-

Lysis buffer (e.g., Tris-HCl with appropriate detergents)

-

SDS-PAGE equipment

-

Fluorescent gel scanner

Procedure:

-

Preparation of Lysates: Prepare cell or tissue lysates in a suitable lysis buffer on ice. Determine the protein concentration of the lysates.

-

Inhibitor Incubation: Pre-incubate a portion of the lysate with varying concentrations of PFSF (or DMSO as a vehicle control) for a defined period (e.g., 30 minutes) at room temperature.

-

Activity-Based Probe Labeling: Add the fluorescently-tagged serine hydrolase activity-based probe to the PFSF-treated and control lysates. Incubate for a further 15-30 minutes at room temperature.

-

SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE sample buffer and boiling the samples. Separate the proteins by SDS-PAGE.

-

Fluorescence Gel Scanning: Visualize the labeled serine hydrolases using a fluorescent gel scanner set to the appropriate excitation and emission wavelengths for the activity-based probe.

-

Analysis: A decrease in the fluorescence intensity of specific bands in the PFSF-treated lanes compared to the control lane indicates that PFSF is inhibiting the activity of those serine hydrolases.

Signaling Pathways and Experimental Workflows

Hydrogen Peroxide Signaling Pathways

Hydrogen peroxide is a critical second messenger in a multitude of signaling pathways. PFSF can be employed to investigate the role of H₂O₂ in these processes.

Caption: H₂O₂ signaling pathway initiated by growth factors, leading to gene expression changes.

Serine Hydrolase Signaling Pathway (Example: Endocannabinoid System)

Serine hydrolases play a crucial role in terminating the signaling of various bioactive lipids.

Caption: Role of the serine hydrolase MAGL in terminating 2-AG signaling.

Experimental Workflow for PFSF Application

The following diagram illustrates the general workflow for utilizing PFSF in a cellular experiment.

Caption: General experimental workflow for measuring intracellular H₂O₂ with PFSF.

Conclusion

This compound is a powerful chemical probe with a well-defined role in the detection of intracellular hydrogen peroxide. Its "turn-on" fluorescence upon reaction with H₂O₂ provides a robust method for studying redox signaling. Furthermore, the presence of a sulfonyl fluoride moiety strongly suggests a secondary role as an inhibitor of serine hydrolases, a hypothesis that warrants further experimental validation. This dual-action potential makes PFSF a valuable tool for dissecting complex cellular processes and for the development of novel therapeutic strategies targeting pathways regulated by H₂O₂ and serine hydrolases. Researchers utilizing PFSF should be mindful of its potential to interact with both systems and design experiments accordingly to correctly interpret the resulting data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. MEROPS - the Peptidase Database [ebi.ac.uk]

- 4. med.stanford.edu [med.stanford.edu]

- 5. Active-site titration of serine proteases using a fluoride ion selective electrode and sulfonyl fluoride inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Two-photon fluorescence imaging of intracellular hydrogen peroxide with chemoselective fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two-photon fluorescence imaging of intracellular hydrogen peroxide with chemoselective fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. escholarship.org [escholarship.org]

- 11. Development of Single‐Molecule Enzyme Activity Assay for Serine Hydrolases Using Activity‐Based Protein Labeling Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. High-Resolution Confocal Fluorescence Imaging of Serine Hydrolase Activity in Cryosections – Application to Glioma Brain Unveils Activity Hotspots Originating from Tumor-Associated Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Pentafluorobenzenesulfonyl Fluorescein: A Selective Fluorescent Probe for Hydrogen Peroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorobenzenesulfonyl fluorescein (B123965) is a highly selective fluorescent probe utilized for the detection and quantification of hydrogen peroxide (H₂O₂) in cellular systems.[1][2] This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, key experimental protocols, and applications in research and drug development. Initially non-fluorescent, this probe offers a distinct advantage in cellular imaging and assays by minimizing background signal, thereby enhancing sensitivity. Its utility is particularly pronounced in the study of oxidative stress, a critical factor in numerous pathological conditions including neurodegenerative diseases, cancer, and diabetes.[2][3]

Core Chemical and Physical Properties

Pentafluorobenzenesulfonyl fluorescein is a derivative of fluorescein, a widely used fluorophore. The key modification is the attachment of a pentafluorobenzenesulfonyl group to one of the hydroxyl groups of the fluorescein core. This modification effectively quenches the fluorescence of the molecule.[1][3]

Chemical Structure

-

Formal Name: pentafluorobenzenesulfonic acid, 6'-hydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester[1][4]

-

Molecular Formula: C₂₆H₁₁F₅O₇S[5]

-

Molecular Weight: 562.4 g/mol [5]

-

CAS Number: 728912-45-6[5]

Physicochemical Data

A summary of the key physicochemical and spectral properties of this compound and its fluorescent product (fluorescein) is presented in Table 1.

| Property | This compound | Fluorescein (Product) |

| Appearance | Crystalline solid[4] | Orange/Red Powder |

| Purity | ≥98%[1][5] | N/A |

| Fluorescence | Non-fluorescent[2] | Highly fluorescent |

| Excitation Max (λex) | N/A | ~485 ± 20 nm[1] |

| Emission Max (λem) | N/A | ~530 ± 25 nm[1] |

| Quantum Yield (Φf) | ~0 | ~0.79-0.95 (in ethanol/basic buffer)[6] |

| Molar Extinction Coefficient (ε) | Not specified | ~92,300 cm⁻¹M⁻¹ at 482.5 nm[7] |

Solubility

For optimal use in biological experiments, proper solubilization is critical. The solubility of this compound in various solvents is detailed in Table 2.

| Solvent | Solubility |

| Dimethylformamide (DMF) | ~30 mg/mL[4] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~30 mg/mL[4] |

| Ethanol | ~20 mg/mL[4] |

| DMSO:PBS (pH 7.2) (1:1) | ~0.25 mg/mL[4] |

For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[4]

Mechanism of Action and Selectivity

The functionality of this compound as a "turn-on" fluorescent probe is predicated on a selective chemical reaction with hydrogen peroxide.

Reaction with Hydrogen Peroxide

The pentafluorobenzenesulfonyl group serves as a protecting group that quenches the fluorescence of the fluorescein core. In the presence of H₂O₂, a perhydrolysis reaction occurs, which cleaves the sulfonyl linkage.[1] This deprotection releases the highly fluorescent fluorescein molecule. The pentafluorophenyl group enhances the reactivity of the sulfonate towards H₂O₂.[8]

Selectivity

A key advantage of this compound is its high selectivity for H₂O₂ over other reactive oxygen species (ROS). It shows minimal to no fluorescent response to hydroxyl radicals (•OH), tert-butyl hydroperoxide, superoxide (B77818) anions (O₂⁻), singlet oxygen (¹O₂), and nitrates.[1] This specificity is crucial for accurately attributing a fluorescent signal to the presence of H₂O₂ in a complex cellular environment.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is proprietary to commercial suppliers, the general synthetic route involves the reaction of fluorescein with pentafluorobenzenesulfonyl chloride. This is typically an esterification reaction where a hydroxyl group on the fluorescein molecule acts as a nucleophile, attacking the sulfonyl chloride. The reaction is likely carried out in an appropriate organic solvent in the presence of a base to neutralize the HCl byproduct.

The synthesis of the fluorescein precursor is well-documented and typically involves the acid-catalyzed condensation of resorcinol (B1680541) and phthalic anhydride.[9][10]

Protocol for Intracellular H₂O₂ Detection in Live Cells

This protocol provides a general guideline for using this compound to measure intracellular H₂O₂. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

This compound

-

DMSO (anhydrous)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium

-

Black, clear-bottom 96-well plates suitable for fluorescence measurements

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Preparation of Probe Stock Solution: Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO. Store any unused stock solution at -20°C, protected from light.

-

Preparation of Working Solution: On the day of the experiment, dilute the stock solution in serum-free cell culture medium or PBS to the final working concentration (typically 1-10 µM).

-

Cell Treatment (Optional): If investigating the effect of a compound on H₂O₂ production, treat the cells with the compound of interest for the desired time before or during probe loading.

-

Probe Loading: Remove the cell culture medium and wash the cells once with warm PBS. Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C.

-

Washing: After incubation, gently wash the cells two to three times with warm PBS to remove any excess probe.

-

Measurement:

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation: ~488 nm, Emission: ~515-540 nm).

-

Fluorescence Plate Reader: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.

-

Applications in Research and Drug Development

This compound is a valuable tool for investigating the role of H₂O₂ in various biological processes and for screening compounds that modulate oxidative stress.

Study of Signaling Pathways

Many signaling pathways involve the transient production of H₂O₂ as a second messenger. For example, the activation of the Tumor Necrosis Factor-alpha (TNF-α) receptor can lead to the production of ROS, which in turn can activate downstream signaling cascades like NF-κB and JNK.[11][12][13] this compound can be used to monitor H₂O₂ production in real-time following the stimulation of such pathways.

Drug Discovery and Development

This probe can be employed in high-throughput screening (HTS) campaigns to identify compounds that either induce or inhibit H₂O₂ production. For instance, it can be used to:

-

Screen for novel antioxidant compounds.

-

Assess the pro-oxidant off-target effects of drug candidates.

-

Investigate the mechanism of action of drugs that modulate ROS-dependent signaling pathways.[14][15]

Neurobiology and Cancer Research

In neurobiology, the probe can be used to study the role of oxidative stress in neurodegenerative diseases.[16] In cancer research, it can be used to investigate the altered redox state of tumor cells and their response to therapies that target ROS metabolism.[14][15]

Conclusion

This compound is a robust and highly selective tool for the detection of intracellular hydrogen peroxide. Its "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it suitable for a wide range of applications, from basic research into cellular signaling to high-throughput drug screening. By providing a reliable method to quantify H₂O₂, this probe aids in elucidating the complex roles of oxidative stress in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescein [omlc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chimique.wordpress.com [chimique.wordpress.com]

- 10. iscientific.org [iscientific.org]

- 11. TNF-alpha upregulates PTEN via NF-kappaB signaling pathways in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tumor necrosis factor-alpha mediates activation of NF-κB and JNK signaling cascades in retinal ganglion cells and astrocytes in opposite ways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Flow cytometric detection of hydrogen peroxide production induced by doxorubicin in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nanozyme-based Sensors for Tumour Cells Detection - ICN2 [icn2.cat]

- 16. Fluorescence applications in molecular neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pentafluorobenzenesulfonyl Fluorescein (CAS: 728912-45-6): A Selective Fluorescent Probe for Hydrogen Peroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorobenzenesulfonyl fluorescein (B123965) is a highly selective fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) in biological systems.[1][2] Unlike many traditional fluorescent probes for reactive oxygen species (ROS) that operate via oxidative mechanisms, this probe utilizes a non-oxidative mechanism, offering superior selectivity for H₂O₂ over other ROS such as hydroxyl radical, superoxide (B77818) anion, and singlet oxygen.[1][3] Initially non-fluorescent, the probe undergoes a perhydrolysis reaction with H₂O₂, cleaving the sulfonyl linkage and releasing the highly fluorescent molecule, fluorescein. This "turn-on" fluorescent response allows for sensitive and specific quantification of H₂O₂ levels in living cells.[1][2]

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of Pentafluorobenzenesulfonyl fluorescein and its fluorescent product, fluorescein, is provided below.

| Property | This compound | Fluorescein (in PBS, pH 7.4) |

| CAS Number | 728912-45-6 | 2321-07-5 |

| Molecular Formula | C₂₆H₁₁F₅O₇S | C₂₀H₁₂O₅ |

| Molecular Weight | 562.4 g/mol [1] | 332.31 g/mol |

| Purity | ≥98%[1] | N/A |

| Excitation Wavelength (λex) | Non-fluorescent | ~485 nm[1] |

| Emission Wavelength (λem) | Non-fluorescent | ~530 nm[1] |

| Molar Extinction Coefficient (ε) | N/A | ~70,000 cm⁻¹M⁻¹[4] |

| Quantum Yield (Φ) | N/A | ~0.92 (in 0.1 N NaOH)[5] |

| Appearance | Crystalline solid[3] | N/A |

| Storage | -20°C[1] | N/A |

| Stability | ≥ 4 years at -20°C[1] | N/A |

Solubility

This compound exhibits good solubility in common organic solvents but is sparingly soluble in aqueous buffers.[3]

| Solvent | Solubility |

| DMSO | ~30 mg/mL[3] |

| DMF | ~30 mg/mL[3] |

| Ethanol | ~20 mg/mL[3] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[3] |

For cell-based assays, it is recommended to first dissolve the probe in DMSO to create a stock solution, which can then be diluted with the desired aqueous buffer.[3] Aqueous solutions are not recommended for storage for more than one day.[3]

Mechanism of Action

The detection of H₂O₂ by this compound is based on a specific chemical reaction known as perhydrolysis.

Caption: Reaction of this compound with H₂O₂.

In its native state, the pentafluorobenzenesulfonyl group quenches the fluorescence of the fluorescein molecule. In the presence of H₂O₂, a nucleophilic attack occurs on the sulfur atom of the sulfonyl group, leading to the cleavage of the S-O bond. This irreversible reaction releases the fluorescein molecule, which then exhibits its characteristic bright green fluorescence upon excitation.

Selectivity

A key advantage of this compound is its high selectivity for H₂O₂ over other reactive oxygen and nitrogen species (ROS/RNS). This selectivity is crucial for accurately measuring H₂O₂ levels in the complex intracellular environment. The probe shows minimal reactivity with hydroxyl radical (•OH), tert-butyl hydroperoxide, superoxide anion (O₂⁻), singlet oxygen (¹O₂), and nitrates.[1]

References

An In-Depth Technical Guide to Pentafluorobenzenesulfonyl Fluorescein for the Detection of Hydrogen Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentafluorobenzenesulfonyl fluorescein (B123965), a fluorescent probe designed for the selective detection of hydrogen peroxide (H₂O₂). It details the probe's spectral properties, mechanism of action, and experimental protocols for its application in cellular imaging.

Introduction

Pentafluorobenzenesulfonyl fluorescein is a cell-permeable, non-fluorescent probe that exhibits a highly selective, fluorescence turn-on response to hydrogen peroxide. This selectivity makes it a valuable tool for studying the role of H₂O₂ in various biological processes, including signal transduction and oxidative stress. Unlike many other reactive oxygen species (ROS) probes, it operates via a non-oxidative mechanism, enhancing its specificity for H₂O₂.[1][2][3]

Mechanism of Action

The detection mechanism of this compound relies on the specific and irreversible cleavage of the pentafluorobenzenesulfonyl group by hydrogen peroxide through perhydrolysis.[1][2][3] This reaction releases the highly fluorescent molecule, fluorescein. This "pro-fluorophore" strategy ensures a low background signal and a significant increase in fluorescence upon reaction with H₂O₂.

Below is a diagram illustrating the chemical transformation:

Spectral Properties

Upon reaction with hydrogen peroxide, the resulting fluorescein molecule exhibits distinct excitation and emission spectra. The quantitative spectral data are summarized in the table below.

| Parameter | Wavelength (nm) |

| Excitation Maximum | ~485 nm |

| Emission Maximum | ~530 nm |

Note: The exact excitation and emission maxima may vary slightly depending on the experimental conditions such as pH and solvent polarity.

Experimental Protocols

This section provides a detailed protocol for the use of this compound in detecting hydrogen peroxide in cultured mammalian cells.

Reagent Preparation

Stock Solution (10 mM):

-

This compound is supplied as a crystalline solid.[3]

-

To prepare a stock solution, dissolve the solid in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[3] For example, to make a 10 mM stock solution, dissolve 5.62 mg of this compound (Molecular Weight: 562.4 g/mol ) in 1 mL of high-quality, anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.[3] The solution is stable for at least four years under these conditions.[3]

Working Solution:

-

On the day of the experiment, dilute the 10 mM stock solution in a suitable aqueous buffer, such as phosphate-buffered saline (PBS, pH 7.2), to the desired final concentration.[3]

-

For cellular imaging, a final concentration in the range of 1-10 µM is typically recommended. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.

-

It is recommended to first dilute the stock solution in DMSO and then further dilute with the aqueous buffer to minimize precipitation.[3] Aqueous solutions are not recommended for storage for more than one day.[3]

Cellular Imaging Protocol

This protocol is a general guideline and may require optimization.

Cell Seeding:

-

Seed cells on a suitable imaging plate or coverslip (e.g., glass-bottom dishes) at an appropriate density to achieve 50-70% confluency on the day of the experiment.

-

Allow the cells to adhere and grow overnight in a 37°C incubator with 5% CO₂.

Probe Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with warm PBS.

-

Add the working solution of this compound (e.g., 5 µM in serum-free medium or PBS) to the cells.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

Induction of Hydrogen Peroxide Production (Example):

-

After incubation with the probe, wash the cells twice with warm PBS to remove any unloaded probe.

-

Replace the PBS with fresh, pre-warmed culture medium or buffer.

-

To induce H₂O₂ production, treat the cells with the desired stimulus. For example, to study growth factor signaling, cells can be stimulated with Epidermal Growth Factor (EGF) at a concentration of 50-100 ng/mL.[4][5]

-

Include appropriate controls, such as untreated cells (negative control) and cells treated with a known concentration of H₂O₂ (positive control).

Fluorescence Microscopy:

-

Image the cells using a fluorescence microscope equipped with standard fluorescein (FITC) filter sets.

-

Excitation: Use an excitation wavelength of approximately 488 nm.

-

Emission: Collect the emission signal between 510 nm and 550 nm.

-

Acquire images at different time points after stimulation to monitor the dynamics of H₂O₂ production.

-

Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software.

The following diagram outlines the general workflow for a cellular imaging experiment:

Application in Signaling Pathways: EGFR Signaling

Hydrogen peroxide is increasingly recognized as a second messenger in cellular signaling.[4] One well-characterized example is the signaling cascade initiated by the epidermal growth factor receptor (EGFR). Upon binding of EGF to its receptor, a transient increase in intracellular H₂O₂ has been observed.[4][5] This H₂O₂ production can modulate the activity of downstream signaling molecules, such as protein tyrosine phosphatases, thereby influencing the overall cellular response. This compound can be utilized to visualize and quantify this H₂O₂ production in response to EGFR activation.

The following diagram illustrates the role of H₂O₂ in the EGFR signaling pathway:

Selectivity

This compound demonstrates high selectivity for hydrogen peroxide over other reactive oxygen and nitrogen species. It shows minimal fluorescence response to superoxide, hydroxyl radical, singlet oxygen, nitric oxide, and peroxynitrite under typical biological conditions.[2][3] This high selectivity is a key advantage for specifically studying the roles of H₂O₂ in complex biological systems.

Conclusion

This compound is a robust and highly selective fluorescent probe for the detection of hydrogen peroxide in living cells. Its turn-on fluorescence response upon reaction with H₂O₂ provides a high signal-to-noise ratio, making it suitable for a variety of applications in cell biology and drug discovery. The protocols and information provided in this guide offer a solid foundation for researchers to effectively utilize this probe in their studies of H₂O₂-mediated biological processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Detection of single-molecule H2O2 signaling from epidermal growth factor receptor using fluorescent single-walled carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imaging of Intracellular Hydrogen Peroxide Production with HyPer upon Stimulation of HeLa Cells with EGF - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Quantum Yield and Photostability of Pentafluorobenzenesulfonyl Fluorescein

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the photophysical properties of Pentafluorobenzenesulfonyl Fluorescein (B123965) (PBSF). It addresses the compound's primary function as a fluorogenic probe, the photophysical characteristics of its fluorescent product, and the standardized methodologies for characterizing quantum yield and photostability.

Executive Summary

Pentafluorobenzenesulfonyl fluorescein is principally utilized as a highly selective fluorogenic probe for the detection of hydrogen peroxide (H₂O₂).[1][2] The core of its mechanism lies in a chemical reaction rather than intrinsic fluorescence. The PBSF molecule itself is essentially non-fluorescent.[1][3] Its utility arises from the perhydrolysis of its sulfonyl group by H₂O₂, which releases the highly fluorescent molecule, fluorescein. The structure of the pentafluorobenzene (B134492) ring enhances the reactivity and selectivity of the probe towards H₂O₂.[4]

Mechanism of Action and Photophysical Properties

This compound's function as a probe is a two-step process involving a chemical reaction followed by fluorescence emission.

-

Detection Reaction: PBSF reacts with hydrogen peroxide. This reaction selectively cleaves the pentafluorobenzenesulfonyl group from the fluorescein core.

-

Fluorescence: The product of this reaction is fluorescein, which is a well-characterized and highly fluorescent molecule. The intensity of the resulting fluorescence is proportional to the concentration of H₂O₂ that initiated the reaction.

The key takeaway is that PBSF is a pro-fluorophore ; its fluorescence is conditional upon a chemical transformation. The parent molecule's quantum yield is negligible, rendering it suitable for creating a low-background signal that "turns on" in the presence of its analyte.

The following diagram illustrates the activation mechanism of this compound.

Caption: Activation pathway of the PBSF probe by hydrogen peroxide.

Quantitative Data: Photophysical Properties of Fluorescein

Since the fluorescence measured when using PBSF as a probe is that of fluorescein, its properties are the relevant data for experimental design and analysis. The photophysical characteristics of fluorescein are highly dependent on its environment, particularly pH.

| Parameter | Value | Conditions / Notes | Citation |

| Fluorescence Quantum Yield (ΦF) | ~0.95 | In 0.1 M NaOH | [5] |

| ~0.75 | Ideal aqueous buffers (pH > 7) | [6] | |

| Excitation Maximum (λex) | ~492-495 nm | Aqueous buffer, pH dependent | [6] |

| Emission Maximum (λem) | ~517-525 nm | Aqueous buffer, pH dependent | [6] |

| Photobleaching | ~30-40k | Avg. photons emitted per molecule before bleaching | [7] |

Note: The quantum yield of fluorescein is significantly quenched at a pH below 7.0.[6] Photobleaching is a complex process involving reactions from the excited triplet state, often with molecular oxygen, which permanently destroys the fluorophore's ability to fluoresce.[7]

Experimental Protocols

For researchers aiming to characterize PBSF or similar novel fluorophores, the following standardized protocols for determining quantum yield and photostability are recommended.

The comparative method (Williams et al.) is the most common approach for measuring the relative fluorescence quantum yield (ΦF).[8] It involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.

Materials:

-

Test compound (e.g., PBSF)

-

Standard compound with known quantum yield in the same spectral region (e.g., Fluorescein in 0.1 M NaOH, ΦF = 0.95)

-

High-purity solvents

-

UV-Vis Spectrophotometer

-

Corrected Fluorescence Spectrometer

-

1 cm path length quartz cuvettes

Methodology:

-

Prepare Solutions: Prepare a series of dilute solutions for both the test compound and the standard compound in the same solvent. The concentrations should be chosen to produce absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure Absorbance: Record the absorbance spectrum for each solution. Note the absorbance at the chosen excitation wavelength (λex).

-

Measure Fluorescence: For each solution, excite at λex and record the corrected fluorescence emission spectrum.

-

Integrate Intensity: Calculate the integrated area under the corrected emission spectrum for each measurement.

-

Plot Data: For both the test and standard compounds, plot the integrated fluorescence intensity versus absorbance at λex.

-

Calculate Gradient: Determine the gradient (slope) of the resulting straight line for both plots.

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (ΦX):

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients for the test and standard samples, respectively.

-

ηX and ηST are the refractive indices of the test and standard solutions (if different solvents are used).[8]

-

Photostability is typically assessed by measuring the rate of photobleaching under controlled, high-intensity illumination.

Materials:

-

Fluorophore solution of known concentration

-

Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., PMT or sCMOS camera)

-

Antifade mounting medium (optional, for comparison)

Methodology:

-

Sample Preparation: Prepare a sample of the fluorophore in a suitable medium (e.g., dissolved in a polymer film or in solution on a microscope slide).

-

Define Region of Interest (ROI): Focus on the sample and define a specific ROI for measurement.

-

Time-Lapse Imaging: Illuminate the ROI continuously with a constant, measured excitation power. Acquire a series of images (or intensity readings) at regular time intervals.

-

Intensity Measurement: For each image in the time series, measure the mean fluorescence intensity within the ROI.

-

Data Analysis: Plot the normalized fluorescence intensity as a function of time.

-

Determine Half-Life (t1/2): Fit the resulting decay curve to an exponential function (often a single or double exponential) to determine the half-life of the fluorophore under those specific illumination conditions.[9] The photobleaching rate is inversely proportional to the photostability.

Workflow and Visualization

The diagram below outlines the general workflow for characterizing the quantum yield and photostability of a novel fluorescent compound.

Caption: General workflow for quantum yield and photostability analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescent Dye (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]

- 4. Research progress in the development of organic small molecule fluorescent probes for detecting H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]

- 8. static.horiba.com [static.horiba.com]

- 9. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Pentafluorobenzenesulfonyl Fluorescein: A Technical Guide to Solubility in DMSO and PBS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of pentafluorobenzenesulfonyl fluorescein (B123965), a fluorescent probe utilized for the detection of hydrogen peroxide (H₂O₂). A thorough understanding of its solubility in common laboratory solvents, such as dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS), is critical for the design and execution of reliable and reproducible experiments in cellular imaging, drug discovery, and oxidative stress research.

Core Data: Solubility Profile

Pentafluorobenzenesulfonyl fluorescein exhibits significantly different solubility profiles in the organic solvent DMSO compared to the aqueous buffer PBS. The compound is highly soluble in DMSO, which is often used to prepare concentrated stock solutions. Conversely, it is sparingly soluble in aqueous buffers like PBS. For most biological applications requiring an aqueous environment, a common practice is to first dissolve the compound in DMSO and then dilute it into the desired aqueous medium.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified |

| 1:1 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | Dilution from DMSO stock |

Data sourced from product information sheets.[1]

Mechanism of Action: H₂O₂ Detection

This compound is designed as a "turn-on" fluorescent probe for hydrogen peroxide. In its native state, the pentafluorobenzenesulfonyl group quenches the fluorescence of the fluorescein molecule. In the presence of H₂O₂, a selective perhydrolysis reaction occurs, cleaving the sulfonyl linkage. This cleavage releases the highly fluorescent fluorescein molecule, resulting in a detectable increase in fluorescence intensity. This non-oxidative detection mechanism provides selectivity for H₂O₂ over other reactive oxygen species (ROS).[1][2][3]

Caption: Mechanism of H₂O₂ detection by this compound.

Experimental Protocols

Protocol 1: Determination of Solubility in DMSO and PBS

This protocol outlines a method to experimentally verify the solubility of this compound.

Materials:

-

This compound (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Vortex mixer

-

Sonicator (optional)

-

Spectrophotometer or microplate reader

-

Calibrated analytical balance

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

DMSO: Add a pre-weighed excess amount of this compound (e.g., 35 mg) to a microcentrifuge tube containing a known volume of DMSO (e.g., 1 mL).

-

PBS: Due to its low aqueous solubility, direct measurement in PBS is challenging. A common approach is to determine the solubility of a DMSO stock diluted into PBS.

-

-

Equilibration:

-

Vortex the DMSO-containing tube vigorously for 2-5 minutes.

-

Place the tube in a shaker or rotator at room temperature for 24 hours to ensure equilibrium is reached. Sonication for short periods can aid in dissolution.

-

-

Separation of Undissolved Solid:

-

Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Preparation of Dilutions for Quantification:

-

Carefully collect a known volume of the supernatant from the DMSO sample, ensuring no solid particles are transferred.

-

Perform a serial dilution of the supernatant in DMSO to bring the concentration within the linear range of the spectrophotometer.

-

-

Quantification:

-

Measure the absorbance of the diluted samples at the maximum absorbance wavelength (λmax) of this compound (approximately 485 nm).

-

Calculate the concentration of the saturated solution using a standard curve or the Beer-Lambert law (A = εbc), if the molar extinction coefficient (ε) is known.

-

-

Solubility in DMSO:PBS Mixture:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Add increasing volumes of the DMSO stock solution to a fixed volume of PBS (e.g., 1 mL) in separate tubes.

-

Visually inspect for the first sign of precipitation or turbidity. The highest concentration that remains clear is an approximation of the solubility in that DMSO:PBS ratio. For a more quantitative measure, equilibrate and measure the concentration of the dissolved portion as described above.

-

Protocol 2: General Workflow for Cellular H₂O₂ Detection

This protocol provides a general workflow for using this compound to detect intracellular H₂O₂ in a cell-based assay.

Materials:

-

Adherent or suspension cells

-

Cell culture medium

-

This compound DMSO stock solution (e.g., 10 mM)

-

H₂O₂ or other stimulus to induce oxidative stress

-

Fluorescence microscope or plate reader

-

PBS or other appropriate buffer

Workflow:

Caption: General workflow for cellular H₂O₂ detection using a fluorescent probe.

Detailed Steps:

-

Cell Culture: Plate cells at an appropriate density in a suitable culture vessel (e.g., multi-well plate, chamber slide) and allow them to adhere and grow.

-

Cellular Stimulation: Treat cells with the experimental compound or stimulus to induce H₂O₂ production. Include appropriate positive and negative controls.

-

Probe Loading: Prepare a working solution of this compound by diluting the DMSO stock into a serum-free medium or buffer to the desired final concentration (typically in the low micromolar range). Remove the culture medium from the cells and add the probe-containing solution.

-

Incubation: Incubate the cells with the probe for a predetermined time (e.g., 30-60 minutes) at 37°C, protected from light. The optimal loading time and concentration should be determined empirically for each cell type and experimental condition.

-

Washing: Gently wash the cells two to three times with warm PBS or medium to remove any excess, unbound probe.

-

Imaging/Measurement: Immediately acquire fluorescent images using a microscope with appropriate filters for fluorescein (excitation ~485 nm, emission ~530 nm). Alternatively, quantify the fluorescence intensity using a microplate reader.

-

Data Analysis: Analyze the fluorescence intensity to determine the relative levels of H₂O₂ in the different treatment groups.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell type. Always refer to the manufacturer's specific instructions and safety data sheets for the reagents used.

References

Synthesis of Pentafluorobenzenesulfonyl Fluorescein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorobenzenesulfonyl fluorescein (B123965) is a non-fluorescent molecule that acts as a highly selective sensor for hydrogen peroxide (H₂O₂).[1] Upon reaction with H₂O₂, the pentafluorobenzenesulfonyl group is cleaved, releasing the highly fluorescent fluorescein molecule. This "turn-on" fluorescent response allows for the sensitive and specific detection of H₂O₂ in various biological and chemical systems. This technical guide provides a comprehensive overview of the synthesis of Pentafluorobenzenesulfonyl fluorescein, including detailed experimental protocols, key quantitative data, and a visualization of the synthesis workflow. The primary synthesis method is based on the work of Maeda et al., who first reported this valuable chemical probe.

Core Synthesis and Mechanism

The synthesis of this compound is achieved through the reaction of fluorescein with pentafluorobenzenesulfonyl chloride. This reaction results in the formation of a sulfonate ester linkage at one of the hydroxyl groups of the fluorescein molecule. This esterification effectively quenches the fluorescence of the fluorescein core.

The detection mechanism relies on the selective perhydrolysis of the sulfonyl linkage by hydrogen peroxide. This reaction regenerates the fluorescent fluorescein, leading to a significant increase in fluorescence intensity, which can be readily measured.

Key Properties

| Property | Value | Reference |

| Molecular Formula | C₂₆H₁₁F₅O₇S | [2] |

| Molecular Weight | 562.4 g/mol | [2] |

| Excitation Maximum (post-reaction) | ~485 nm | [2][3] |

| Emission Maximum (post-reaction) | ~530 nm | [2][3] |

| Purity (typical) | ≥98% | [2][3] |

| Solubility | Soluble in DMSO and DMF (~30 mg/mL), and ethanol (B145695) (~20 mg/mL). Sparingly soluble in aqueous buffers. | [3] |

Experimental Protocol: Synthesis of this compound

This protocol is based on the likely synthetic route employed in the foundational work by Maeda et al. and standard organic synthesis practices.

Materials and Reagents

-

Fluorescein

-

Pentafluorobenzenesulfonyl chloride

-

Anhydrous Pyridine (or another suitable base like triethylamine)

-

Anhydrous Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

-

Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆)

-

Mass spectrometer

Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve fluorescein in anhydrous dichloromethane (DCM).

-

Addition of Base: To this solution, add a suitable base such as anhydrous pyridine. The base acts as a scavenger for the HCl generated during the reaction.

-

Addition of Sulfonylating Agent: Slowly add a solution of pentafluorobenzenesulfonyl chloride in anhydrous DCM to the fluorescein solution at 0 °C (ice bath). The slow addition helps to control the reaction temperature and minimize side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting fluorescein is consumed.

-

Workup: Upon completion, the reaction mixture is quenched with a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base. The organic layer is then separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is concentrated under reduced pressure. The resulting residue is then purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to isolate the desired this compound.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway and Detection Mechanism

The utility of this compound lies in its specific reactivity with hydrogen peroxide. The following diagram illustrates the detection mechanism.

Caption: Detection of H₂O₂ by this compound.

Conclusion

The synthesis of this compound provides a valuable tool for the selective detection of hydrogen peroxide in various research applications, from cell biology to materials science. The straightforward synthetic route, coupled with its high selectivity and sensitivity, makes it an attractive probe for researchers in drug development and related scientific fields. Careful execution of the experimental protocol and thorough characterization are essential for obtaining a high-purity product suitable for sensitive analytical applications.

References

Pentafluorobenzenesulfonyl Fluorescein Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pentafluorobenzenesulfonyl fluorescein (B123965) derivatives, focusing on their synthesis, properties, and applications as fluorescent probes for the detection of hydrogen peroxide (H₂O₂). This document is intended to be a valuable resource for researchers in drug development and related scientific fields who are interested in utilizing these tools for studying oxidative stress and cellular signaling.

Introduction

Pentafluorobenzenesulfonyl fluorescein is a specialized derivative of the widely-used fluorescent dye, fluorescein. In its native state, this derivative is non-fluorescent. However, upon reaction with hydrogen peroxide, it undergoes a selective chemical transformation that releases the highly fluorescent fluorescein molecule. This "turn-on" fluorescent response makes it a powerful tool for the sensitive and specific detection of H₂O₂ in biological systems.[1] The probe operates through a non-oxidative mechanism, which enhances its selectivity for H₂O₂ over other reactive oxygen species (ROS).[2]

Physicochemical and Spectroscopic Properties

The core of this probe is the pentafluorobenzenesulfonyl group attached to the fluorescein backbone. This modification effectively quenches the fluorescence of the parent molecule. The key properties of the most well-characterized derivative, this compound, are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 728912-45-6 | [2] |

| Molecular Formula | C₂₆H₁₁F₅O₇S | [2][3] |

| Molecular Weight | 562.4 g/mol | [2][3] |

| Purity | ≥98% | [2][3] |

| Excitation Wavelength (λex) | ~485 nm (unreacted), ~494 nm (after reaction) | [3] |

| Emission Wavelength (λem) | Non-fluorescent (unreacted), ~521-530 nm (after reaction) | [3] |

| Fluorescence Quantum Yield (Φf) of Fluorescein | 0.79 (in neutral ethanol), 0.925 (in 0.1 N NaOH), 0.97 (in basic ethanol) | [4][5][6][7][8] |

| Solubility | Soluble in DMSO and DMF (~30 mg/mL), and ethanol (B145695) (~20 mg/mL). Sparingly soluble in aqueous buffers. | [3] |

| Stability | Stable for ≥ 4 years when stored at -20°C. | [3] |

Mechanism of Action: H₂O₂ Detection

The detection of hydrogen peroxide by this compound is based on a selective perhydrolysis of the sulfonyl ester linkage.[1] In the presence of H₂O₂, the sulfonyl group is cleaved, releasing fluorescein and pentafluorobenzenesulfonic acid. This process restores the conjugation and electronic structure of the fluorescein molecule, resulting in a significant increase in fluorescence emission. This non-oxidative detection mechanism contributes to the probe's high selectivity for H₂O₂ over other ROS such as hydroxyl radical, superoxide (B77818) anion, and singlet oxygen.[2]

Experimental Protocols

Synthesis of this compound

Materials:

-

Fluorescein

-

Pentafluorobenzenesulfonyl chloride

-

Anhydrous pyridine (B92270) or triethylamine (B128534)

-

Anhydrous dichloromethane (B109758) (DCM) or similar aprotic solvent

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Dissolve fluorescein in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Add a stoichiometric excess (e.g., 1.5 equivalents) of anhydrous pyridine or triethylamine to the solution. This acts as a base to neutralize the HCl byproduct.

-

Cool the mixture in an ice bath.

-

Dissolve pentafluorobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the fluorescein solution over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic layer with DCM. Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Detection of Hydrogen Peroxide

This protocol describes the use of this compound for the detection of H₂O₂ in a cell-free system.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Hydrogen peroxide (H₂O₂) standard solutions of known concentrations

-

Assay buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a working solution of this compound by diluting the DMSO stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).

-

Pipette the H₂O₂ standard solutions and control samples into the wells of the 96-well plate.

-

Add the this compound working solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

The fluorescence intensity will be proportional to the concentration of H₂O₂ in the sample.

Detection of Intracellular Hydrogen Peroxide in Live Cells

This protocol provides a general workflow for the detection of endogenous or exogenous H₂O₂ in cultured cells.

Materials:

-

Cultured cells

-

Cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., FITC)

Procedure:

-

Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere and grow overnight.

-

If applicable, treat the cells with the experimental compounds (e.g., drugs, inhibitors, stimulants) for the desired duration.

-

Prepare a loading solution by diluting the this compound stock solution in serum-free cell culture medium to a final concentration of 5-10 µM.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

After incubation, remove the loading solution and wash the cells twice with warm PBS to remove any excess probe.

-

Add fresh culture medium or PBS to the cells.

-

Immediately image the cells using a fluorescence microscope. Capture fluorescent images using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Analyze the fluorescence intensity of the images to quantify the levels of intracellular H₂O₂.

Applications in Drug Development and Research

This compound derivatives are valuable tools for:

-

Screening for compounds that modulate oxidative stress: The probe can be used in high-throughput screening assays to identify drugs that either induce or inhibit the production of H₂O₂ in cells.

-

Investigating the mechanism of action of drugs: Researchers can use this probe to determine if a drug's therapeutic or toxic effects are mediated through the generation of H₂O₂.

-

Studying cellular signaling pathways: As H₂O₂ is a key signaling molecule, this probe can help to elucidate its role in various physiological and pathological processes.

-

Assessing disease models: The probe can be used to measure levels of oxidative stress in cellular and animal models of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Conclusion

This compound derivatives represent a significant advancement in the field of fluorescent probes for reactive oxygen species. Their high selectivity for hydrogen peroxide, coupled with a "turn-on" fluorescence response, provides researchers with a powerful tool to investigate the intricate roles of H₂O₂ in health and disease. The methodologies outlined in this guide offer a starting point for the successful application of these probes in a variety of research and drug development contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Fluorescein [omlc.org]

- 5. omlc.org [omlc.org]

- 6. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]

- 7. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Pentafluorobenzenesulfonyl Fluorescein: A Technical Guide to a Turn-On Fluorescent Probe for Hydrogen Peroxide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Pentafluorobenzenesulfonyl fluorescein (B123965) is a valuable chemical tool for the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) implicated in a wide range of physiological and pathological processes. This non-fluorescent probe operates on a "turn-on" mechanism, exhibiting a significant increase in fluorescence upon selective reaction with H₂O₂. This guide provides a comprehensive overview of its properties, a detailed, albeit inferred, synthesis protocol based on available literature, experimental procedures for its application in cellular imaging, and a discussion of its potential, though not yet fully demonstrated, use in activity-based protein profiling (ABPP) for the study of oxidoreductases.

Introduction

Hydrogen peroxide is a critical signaling molecule involved in cellular processes ranging from proliferation and differentiation to apoptosis. Dysregulation of H₂O₂ levels is associated with numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. The development of selective and sensitive probes to detect and quantify intracellular H₂O₂ is therefore of paramount importance for both basic research and drug development.

Pentafluorobenzenesulfonyl fluorescein has emerged as a useful probe for this purpose. Its core structure consists of a fluorescein fluorophore quenched by a pentafluorobenzenesulfonyl group. The probe is essentially non-fluorescent in its native state. However, in the presence of H₂O₂, a perhydrolysis reaction cleaves the sulfonyl linkage, releasing the highly fluorescent fluorescein molecule. This "turn-on" response provides a high signal-to-noise ratio for the detection of H₂O₂.

Physicochemical and Spectral Properties

A summary of the key quantitative data for this compound and its reaction product, fluorescein, is presented in the table below for easy comparison.

| Property | This compound | Fluorescein (Reaction Product) | Reference |

| Molecular Formula | C₂₆H₁₁F₅O₇S | C₂₀H₁₂O₅ | [1][2] |

| Molecular Weight | 562.4 g/mol | 332.31 g/mol | [1][2] |

| CAS Number | 728912-45-6 | 2321-07-5 | [1] |

| Excitation Maximum (λex) | ~485 nm (post-reaction) | ~494 nm | [1][3] |

| Emission Maximum (λem) | ~530 nm (post-reaction) | ~521 nm | [1][3] |

| Fluorescence Quantum Yield (Φf) | Negligible | 0.79 in EtOH (neutral), 0.95 in 0.1 N NaOH | [4][5][6] |

| Solubility | Soluble in DMSO, DMF, and ethanol (B145695) | Soluble in ethanol and aqueous alkali | [1] |

Synthesis of this compound

Experimental Protocol: Synthesis of Fluorescein

This protocol is adapted from established methods for the synthesis of fluorescein.[5]

Materials:

-

Phthalic anhydride (B1165640)

-

Zinc chloride (fused) or methanesulfonic acid

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521)

Procedure:

-

Combine phthalic anhydride (1 molar equivalent) and resorcinol (2 molar equivalents) in a round-bottom flask.

-

Add a catalytic amount of fused zinc chloride or use methanesulfonic acid as both a solvent and catalyst.

-

Heat the mixture to 180 °C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and dissolve the crude product in a dilute sodium hydroxide solution.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the fluorescein.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude fluorescein from methanol to obtain the purified product.

Experimental Protocol: Reaction of Fluorescein with Pentafluorobenzenesulfonyl Chloride

This proposed protocol is based on standard procedures for the sulfonylation of phenols.

Materials:

-

Fluorescein

-